6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
Overview
Description
“6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid” is a compound with the CAS Number: 1824022-98-1 . It has a molecular weight of 269.34 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butoxycarbonyl (Boc) as a protecting group for amines in organic synthesis . A common method for its deprotection uses trifluoroacetic acid in dichloromethane, or with HCl in methanol . Another well-established method for faster and selective deprotection of Boc group utilizes (4M) HCl/dioxane .Molecular Structure Analysis
The IUPAC name of the compound is “6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid” and its InChI Code is "1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-4-6-14(7-5-9)8-10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)" .Chemical Reactions Analysis
The compound can undergo protodeboronation, a reaction that involves the removal of a boron group from a molecule . This reaction can be catalyzed by a phosphonium ionic liquid, which has low viscosity, high thermal stability, and demonstrates a catalytic effect .Physical and Chemical Properties Analysis
The compound has a molecular weight of 269.34 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Synthesis of Spiro Compounds
- Spiro compounds, which are essential in various chemical syntheses, can be derived from reactions involving derivatives of 6-azaspiro[2.5]octane. For instance, the reaction of 6,6-dialkyl-5,7-dioxo-4,8-dioxaspiro[2.5]octane derivatives with alcohols, ketone oximes, and aldehyde oximes can yield various structurally interesting compounds, including cyclopropanecarboxylates and azabicyclohexenes (Kayukova et al., 2006).
Cycloaddition Reactions
- Cycloaddition reactions involving ketenes derived from 1,5,7-trioxaspiro[2.5]octane diones can result in the formation of spiro compounds between β-lactam and 1,3-dioxolan-4-one. Such reactions are valuable in creating complex molecular structures (Tsuno, Kondo & Sugiyama, 2006).
Scaffolds for Drug Discovery
- 6-Azaspiro[4.3]alkanes are synthesized from four-membered-ring ketones and are considered innovative scaffolds for drug discovery. They are synthesized through reactions involving electron-deficient exocyclic alkenes and N-benzylazomethine ylides (Chalyk et al., 2017).
Peptide Synthesis
- Spirolactams derived from 6-azaspiro[2.5]octane are used as constrained surrogates in peptide synthesis. They mimic the structure of dipeptides like Pro-Leu and Gly-Leu and are synthesized for use in biochemistry and molecular biology (Fernandez et al., 2002).
Novel Bifunctional Compounds
- Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate leads to novel bifunctional compounds. These are useful for further selective derivation, expanding the possibilities in chemical space and offering alternatives to piperidine ring systems (Meyers et al., 2009).
Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
The compound’s potential for high-temperature deprotection of amino acids and peptides in a phosphonium ionic liquid has been explored . This study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids . Future research could further explore these properties and their potential applications in organic synthesis.
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-13(5-7-14)8-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMOSXHYOPBSRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656404 | |
Record name | 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871727-05-8 | |
Record name | 6-(1,1-Dimethylethyl) 6-azaspiro[2.5]octane-1,6-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871727-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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